molecular formula C13H11BClN3O2 B15052002 2-(6-Chloro-4-methoxypyridin-2-yl)-1,2,3,4-tetrahydro-1,3,2-benzodiazaborinin-4-one

2-(6-Chloro-4-methoxypyridin-2-yl)-1,2,3,4-tetrahydro-1,3,2-benzodiazaborinin-4-one

Cat. No.: B15052002
M. Wt: 287.51 g/mol
InChI Key: AUWUNVRPWPGNOP-UHFFFAOYSA-N
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Description

2-(6-Chloro-4-methoxypyridin-2-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one is a complex organic compound that features a unique structure combining a pyridine ring with a diazaborininone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloro-4-methoxypyridin-2-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one typically involves multi-step organic reactions. One common approach is the coupling of 6-chloro-4-methoxypyridine with a suitable boronic acid derivative under palladium-catalyzed conditions. This is followed by cyclization to form the diazaborininone ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloro-4-methoxypyridin-2-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenation reactions typically use reagents like chlorine or bromine under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

2-(6-Chloro-4-methoxypyridin-2-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular structures.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.

    Industry: Used in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism by which 2-(6-Chloro-4-methoxypyridin-2-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact pathways depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxypyridine-5-boronic acid pinacol ester
  • 6-Hydroxypyridine-3-boronic acid pinacol ester
  • 3-Hexylthiophene-2-boronic acid pinacol ester

Uniqueness

What sets 2-(6-Chloro-4-methoxypyridin-2-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one apart is its unique combination of a pyridine ring with a diazaborininone moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H11BClN3O2

Molecular Weight

287.51 g/mol

IUPAC Name

2-(6-chloro-4-methoxypyridin-2-yl)-1,3-dihydro-1,3,2-benzodiazaborinin-4-one

InChI

InChI=1S/C13H11BClN3O2/c1-20-8-6-11(16-12(15)7-8)14-17-10-5-3-2-4-9(10)13(19)18-14/h2-7,17H,1H3,(H,18,19)

InChI Key

AUWUNVRPWPGNOP-UHFFFAOYSA-N

Canonical SMILES

B1(NC2=CC=CC=C2C(=O)N1)C3=CC(=CC(=N3)Cl)OC

Origin of Product

United States

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